Dual Silicon Architecture Enables Orthogonal, Sequential Deprotection Strategies Absent in Mono-Silyl Analogs
The target compound uniquely contains two structurally and electronically distinct silicon centers: (1) an N-bound trimethylsilyl (N-TMS) group and (2) an S-bound 2-(trimethylsilyl)ethyl (S-TMS-ethyl) group . The closest analog, S,S-dimethyl-N-(trimethylsilyl)sulfoximine (CAS 24989-35-3), possesses only one silicon center (N-TMS) [1]. The S-methyl-S-phenyl analog (CAS 89902-44-3) likewise contains a single N-TMS group with an S-phenyl substituent that cannot participate in β-silicon fragmentation . This architectural difference means the target compound can theoretically undergo two sequential fluoride-mediated deprotection events at orthogonal positions (N→S), whereas mono-silyl analogs afford only a single deprotection outcome.
| Evidence Dimension | Number of fluoride-labile silicon centers available for sequential deprotection |
|---|---|
| Target Compound Data | 2 distinct silicon centers (N-SiMe₃ and S-CH₂CH₂-SiMe₃) |
| Comparator Or Baseline | S,S-dimethyl-N-(trimethylsilyl)sulfoximine (CAS 24989-35-3): 1 silicon center (N-SiMe₃ only) [1]; S-methyl-S-phenyl-N-(trimethylsilyl)sulfoximine (CAS 89902-44-3): 1 silicon center (N-SiMe₃ only) |
| Quantified Difference | 2 vs. 1 fluoride-labile silicon centers; enables binary (sequential) vs. unary deprotection logic |
| Conditions | Structural comparison based on established SMILES from authoritative chemical databases [1] |
Why This Matters
Procurement of a mono-silyl analog where a synthetic sequence requires two sequential, orthogonal deprotection steps would mandate additional protecting-group installation, increasing step count, cost, and supply complexity.
- [1] kuujia.com. Sulfoximine, S,S-dimethyl-N-(trimethylsilyl)-. CAS 24989-35-3. https://www.kuujia.com (accessed May 2026). View Source
